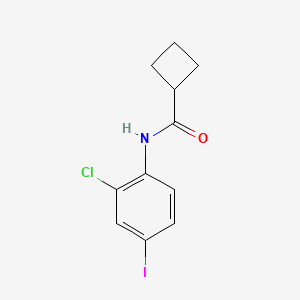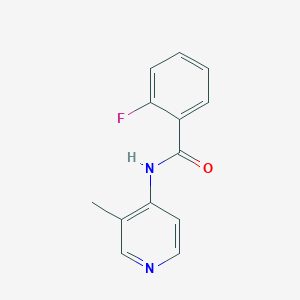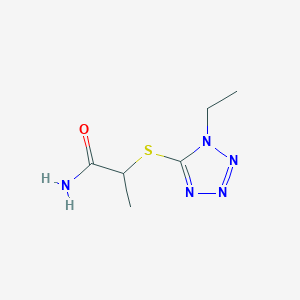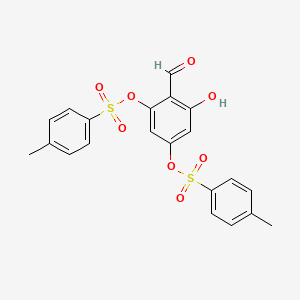
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C21H18O8S2 and a molecular weight of 462.49 g/mol . This compound is characterized by the presence of formyl, hydroxy, and sulfonate groups attached to a phenylene ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-formyl-5-hydroxy-1,3-phenylene under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) involves its interaction with various molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds and participate in redox reactions, while the sulfonate groups can enhance the solubility and reactivity of the compound. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Formyl-1-methylpyridinium benzenesulfonate: A pyridinium salt used for the conversion of primary amines to carbonyl compounds.
1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzene: A compound with three salicylaldehyde groups attached to a benzene ring, used in the synthesis of covalent organic frameworks.
Uniqueness
4-Formyl-5-hydroxy-1,3-phenylene bis(4-methylbenzenesulfonate) is unique due to its combination of formyl, hydroxy, and sulfonate groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C21H18O8S2 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
[4-formyl-3-hydroxy-5-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H18O8S2/c1-14-3-7-17(8-4-14)30(24,25)28-16-11-20(23)19(13-22)21(12-16)29-31(26,27)18-9-5-15(2)6-10-18/h3-13,23H,1-2H3 |
Clave InChI |
BVNAOOVYQDRXSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C(=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-iodofuro[3,2-b]pyridine](/img/structure/B14910067.png)

![2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)
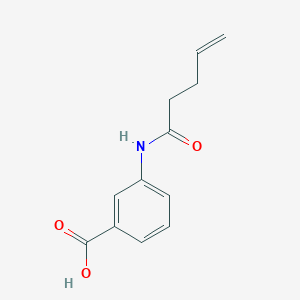
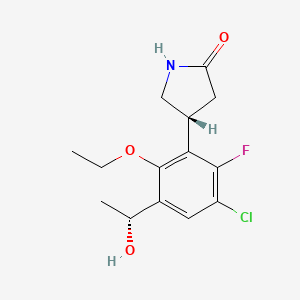
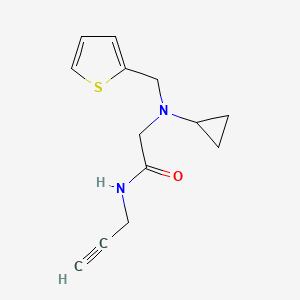
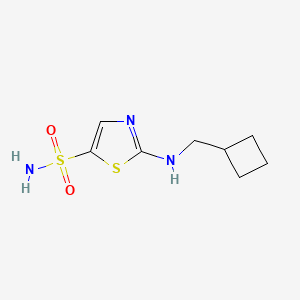
![2'-Bromo-5-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B14910111.png)
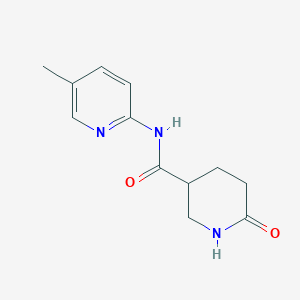
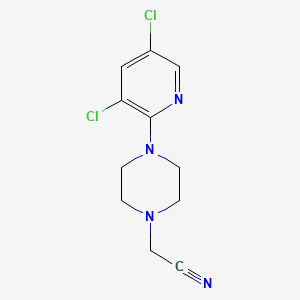
![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)
